Methyl-ACC is a structural analog of ACC, the direct precursor of ethylene, an important gaseous phytohormone regulating a myriad of physiological and developmental processes in plants.
Methyl-ACC is applied to plants to trigger enhanced ethylene-related responses, such as restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit. The exact methods of application and experimental procedures would depend on the specific study or application.
Methyl-ACC triggered enhanced ethylene-related responses in plants similar to the effects of ACC. These bioactivities of methyl-ACC render it a potential plant growth regulator (PGR) for the agricultural and postharvest industries.
Methyl 1-mercaptocyclohexanecarboxylate is an organic compound characterized by its mercapto group and a cyclohexane ring. It features a methyl ester functional group, which contributes to its reactivity and solubility properties. The compound's molecular formula is , and it has a molecular weight of approximately 188.29 g/mol. The presence of the thiol group (–SH) in its structure imparts unique chemical properties, making it an interesting subject of study in organic chemistry.
These reactions highlight the compound's versatility and potential for further functionalization.
Several methods have been explored for synthesizing Methyl 1-mercaptocyclohexanecarboxylate:
Each method offers distinct advantages in terms of yield and purity, making them suitable for various laboratory settings.
Methyl 1-mercaptocyclohexanecarboxylate has potential applications across several fields:
These applications underscore the compound's versatility and potential for commercial exploitation.
Interaction studies involving Methyl 1-mercaptocyclohexanecarboxylate primarily focus on its reactivity with biological molecules and other chemical species:
Such interactions are crucial for elucidating the compound's role in biological systems and its potential therapeutic applications.
Methyl 1-mercaptocyclohexanecarboxylate shares structural similarities with several other compounds that contain both thiol and ester functionalities. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-mercaptoacetate | Ethyl ester with a thiol group | Used as a building block in organic synthesis |
| Propyl 3-mercaptopropanoate | Propyl ester with a thiol group | Exhibits different reactivity patterns |
| Benzyl 4-mercaptobutanoate | Benzyl ester with a thiol group | Known for its antimicrobial properties |
Methyl 1-mercaptocyclohexanecarboxylate is unique due to its cyclohexane ring structure, which influences its steric properties and reactivity compared to linear or aromatic analogs. This structural characteristic may enhance its potential interactions within biological systems, setting it apart from other similar compounds.